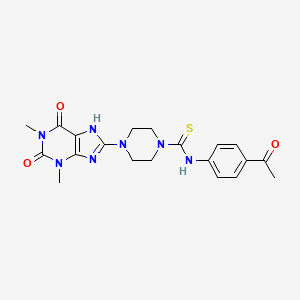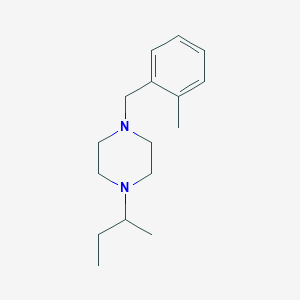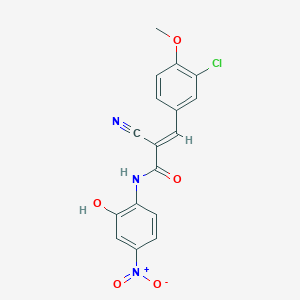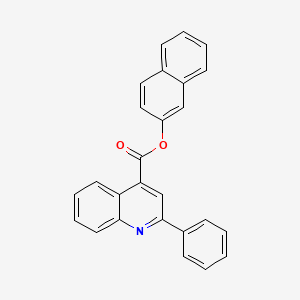![molecular formula C17H15N5O3 B10879788 N-(4-{(1E)-1-[2-(4-cyano-2-nitrophenyl)hydrazinylidene]ethyl}phenyl)acetamide](/img/structure/B10879788.png)
N-(4-{(1E)-1-[2-(4-cyano-2-nitrophenyl)hydrazinylidene]ethyl}phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{(1E)-1-[2-(4-cyano-2-nitrophenyl)hydrazinylidene]ethyl}phenyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a hydrazinylidene group, a cyano group, and a nitro group, making it a versatile molecule for chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{(1E)-1-[2-(4-cyano-2-nitrophenyl)hydrazinylidene]ethyl}phenyl)acetamide typically involves the reaction of 4-cyano-2-nitroaniline with acetic anhydride in the presence of a base. The reaction proceeds through the formation of an intermediate hydrazone, which is then acetylated to yield the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-{(1E)-1-[2-(4-cyano-2-nitrophenyl)hydrazinylidene]ethyl}phenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Reduction: The cyano group can be reduced to an amine using reagents like lithium aluminum hydride.
Substitution: The hydrazinylidene group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst, and ethanol as a solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 4-amino-2-nitrophenyl derivatives.
Reduction: Formation of 2-amino-4-cyanophenyl derivatives.
Substitution: Formation of various substituted hydrazones and acetamides.
Applications De Recherche Scientifique
N-(4-{(1E)-1-[2-(4-cyano-2-nitrophenyl)hydrazinylidene]ethyl}phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(4-{(1E)-1-[2-(4-cyano-2-nitrophenyl)hydrazinylidene]ethyl}phenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazinylidene group can form covalent bonds with active site residues of enzymes, inhibiting their activity. Additionally, the cyano and nitro groups can participate in hydrogen bonding and electrostatic interactions with target molecules, modulating their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
N-(4-{(1E)-1-[2-(4-cyano-2-nitrophenyl)hydrazinylidene]ethyl}phenyl)acetamide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it a valuable compound for various scientific research applications.
Propriétés
Formule moléculaire |
C17H15N5O3 |
|---|---|
Poids moléculaire |
337.33 g/mol |
Nom IUPAC |
N-[4-[(E)-N-(4-cyano-2-nitroanilino)-C-methylcarbonimidoyl]phenyl]acetamide |
InChI |
InChI=1S/C17H15N5O3/c1-11(14-4-6-15(7-5-14)19-12(2)23)20-21-16-8-3-13(10-18)9-17(16)22(24)25/h3-9,21H,1-2H3,(H,19,23)/b20-11+ |
Clé InChI |
KLDLGYPMZDEWSM-RGVLZGJSSA-N |
SMILES isomérique |
C/C(=N\NC1=C(C=C(C=C1)C#N)[N+](=O)[O-])/C2=CC=C(C=C2)NC(=O)C |
SMILES canonique |
CC(=NNC1=C(C=C(C=C1)C#N)[N+](=O)[O-])C2=CC=C(C=C2)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B10879739.png)


![2-{[5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B10879766.png)
![N'-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}thiophene-2-carbohydrazide](/img/structure/B10879773.png)
![3,4-dichloro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B10879778.png)


![N'-(2-{[4-(2-bromo-4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)thiophene-2-carbohydrazide](/img/structure/B10879804.png)
![ethyl 4-({(2E)-2-cyano-3-[4-(propan-2-yl)phenyl]prop-2-enoyl}amino)benzoate](/img/structure/B10879812.png)
![1-(4-Chlorophenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]ethanone](/img/structure/B10879815.png)

